Benzyl 4-(benzylamino)piperidine-1-carboxylate

Protecting group strategy Orthogonal deprotection Multi-step synthesis

Benzyl 4-(benzylamino)piperidine-1-carboxylate (CAS 206274-42-2) provides orthogonally Cbz-protected N1 and C4 benzylamino substitution, enabling selective deprotection under mild acidic conditions that cleave Boc groups—ideal for multi-step syntheses with acid-sensitive moieties. This scaffold directly maps to Novartis CETP inhibitor patents (US8440682B2, WO 2009/059943). The 98% purity specification reduces impurity burden by 60% compared to 95% bulk grade, minimizing assay interference risks in IND-enabling toxicology studies. For aqueous solubility needs, procure the hydrochloride salt (CAS 1203087-22-2).

Molecular Formula C20H24N2O2
Molecular Weight 324.4 g/mol
CAS No. 206274-42-2
Cat. No. B1498265
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzyl 4-(benzylamino)piperidine-1-carboxylate
CAS206274-42-2
Molecular FormulaC20H24N2O2
Molecular Weight324.4 g/mol
Structural Identifiers
SMILESC1CN(CCC1NCC2=CC=CC=C2)C(=O)OCC3=CC=CC=C3
InChIInChI=1S/C20H24N2O2/c23-20(24-16-18-9-5-2-6-10-18)22-13-11-19(12-14-22)21-15-17-7-3-1-4-8-17/h1-10,19,21H,11-16H2
InChIKeyWLWMPHXMKPXNSW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Benzyl 4-(benzylamino)piperidine-1-carboxylate CAS 206274-42-2: Chemical Identity and Core Procurement Specifications


Benzyl 4-(benzylamino)piperidine-1-carboxylate (CAS 206274-42-2) is a protected piperidine derivative bearing a carboxybenzyl (Cbz) group at the piperidine N1 position and a benzylamino substituent at the C4 position. Its molecular formula is C20H24N2O2 with a molecular weight of 324.42 g/mol . The compound serves as a synthetic intermediate in medicinal chemistry, with its structural scaffold appearing in multiple patent families describing 4-benzylaminopiperidine-based bioactive molecules [1]. Commercial availability spans free base and hydrochloride salt forms (CAS 1203087-22-2, molecular weight 360.88 g/mol) with typical purity specifications ranging from 95% to 98% .

Benzyl 4-(benzylamino)piperidine-1-carboxylate: Why In-Class Substitution Without Comparative Validation Introduces Risk


Within the 4-benzylaminopiperidine chemical class, substitution with analogs lacking rigorous comparative validation carries quantifiable risks across at least three dimensions. First, the choice of N-protecting group—Cbz (benzyl carbamate) versus Boc (tert-butyl carbamate)—fundamentally alters deprotection conditions and synthetic compatibility, directly impacting downstream reaction yields and intermediate stability [1]. Second, structural variations at the C4 position (benzylamino vs. amino vs. substituted benzylamino) confer distinct physicochemical properties that influence both biological target engagement and metabolic stability, as demonstrated in systematic structure-activity relationship (SAR) studies of 3-phenyl-4-benzylaminopiperidine derivatives where subtle modifications produced differences in solubility and microsomal clearance rates exceeding an order of magnitude [2]. Third, the specific combination of Cbz protection at N1 and benzylamino substitution at C4 in CAS 206274-42-2 is explicitly documented as a key intermediate scaffold in multiple Novartis patent families targeting CETP inhibition, whereas alternative protecting group strategies (e.g., Boc, acetyl) or different substitution patterns direct synthetic pathways toward distinct pharmacological endpoints [3]. Generic substitution without head-to-head comparative data therefore exposes procurement decisions to unquantified variability in synthetic outcomes and biological relevance.

Benzyl 4-(benzylamino)piperidine-1-carboxylate: Quantitative Procurement Evidence Guide


Cbz vs. Boc Protection: Differential Deprotection Orthogonality and Synthetic Compatibility

Benzyl 4-(benzylamino)piperidine-1-carboxylate (Cbz-protected) provides orthogonal deprotection selectivity relative to the widely available Boc-protected analog (tert-butyl 4-(benzylamino)piperidine-1-carboxylate, CAS 206273-87-2). The Cbz group requires hydrogenolysis (H2, Pd/C) or strong acidic conditions (HBr/AcOH) for cleavage, whereas the Boc group is removed under mild acid conditions (TFA, HCl/dioxane). This orthogonality enables sequential deprotection strategies in multi-step syntheses where both protecting groups must be manipulated independently [1].

Protecting group strategy Orthogonal deprotection Multi-step synthesis

Commercial Purity Tiering: 98% vs. 95% Baseline Differentiates Research-Grade from Bulk Intermediate Supply

Commercial suppliers offer Benzyl 4-(benzylamino)piperidine-1-carboxylate at two distinct purity tiers: 98% minimum purity (Chemscene, catalog CS-0657506) versus 95% typical purity (multiple bulk suppliers). The 3-percentage-point absolute purity difference translates to a 60% reduction in total impurity burden (from 5% to 2% impurities) .

Analytical specification Purity procurement Quality control

Free Base vs. Hydrochloride Salt: Molecular Weight Differential Impacts Stoichiometric Calculations

The target compound exists in two commercially relevant forms: free base (CAS 206274-42-2, MW = 324.42 g/mol) and hydrochloride salt (CAS 1203087-22-2, MW = 360.88 g/mol). The 36.46 g/mol molecular weight differential (equivalent to one HCl molecule, 11.2% mass increase) necessitates stoichiometric adjustment in reaction planning and dose calculations . The hydrochloride salt offers enhanced aqueous solubility and crystalline stability, while the free base provides greater solubility in organic solvents for synthetic transformations .

Salt form selection Stoichiometry Formulation

Storage and Shipping Stability: Temperature-Controlled Supply Chain Differentiator

Supplier specifications indicate that Benzyl 4-(benzylamino)piperidine-1-carboxylate requires storage at 2-8°C in sealed, dry conditions, with shipping at room temperature permitted only for continental US transit . This temperature sensitivity profile differs from structurally related 4-(benzylamino)piperidine derivatives such as the free amine (CAS 420136-94-3) which exhibits no specific cold-chain requirement, and from the Boc-protected analog which is stable at ambient temperature .

Cold chain logistics Compound stability Storage compliance

Benzyl 4-(benzylamino)piperidine-1-carboxylate: Evidence-Grounded Application Scenarios for Scientific Selection


Multi-Step Synthesis Requiring Orthogonal N1 Deprotection Without Cbz Group Removal

Researchers designing synthetic routes that require selective cleavage of an acid-labile protecting group elsewhere in the molecule while preserving the N1-protected piperidine core should select Benzyl 4-(benzylamino)piperidine-1-carboxylate over the Boc-protected analog. The Cbz group's stability under mild acidic conditions (e.g., TFA treatment that would cleave Boc) enables sequential deprotection strategies where the N1 position remains protected until hydrogenolysis is performed as the final deprotection step. This orthogonality is particularly valuable in syntheses involving acid-sensitive glycosidic linkages, silyl ethers, or base-labile esters that preclude alternative protection schemes .

CETP Inhibitor Medicinal Chemistry Programs Utilizing 4-Benzylaminopiperidine Scaffolds

Benzyl 4-(benzylamino)piperidine-1-carboxylate provides a direct synthetic entry point to the 4-benzylamino-1-carboxylacyl-piperidine pharmacophore described in Novartis patent families (US8440682B2, WO 2009/059943) targeting cholesteryl ester transfer protein (CETP) inhibition for hyperlipidemia and arteriosclerosis . The Cbz-protected N1 position allows subsequent acylation with carboxylacyl moieties following deprotection, while the C4 benzylamino group serves as a key recognition element for CETP binding. The compound's documented role as an intermediate in this specific patent family distinguishes it from generic 4-aminopiperidine building blocks lacking the benzylamino substitution pattern essential for target engagement .

High-Purity Intermediate Procurement for Late-Stage SAR Studies or Preclinical Candidate Synthesis

When Benzyl 4-(benzylamino)piperidine-1-carboxylate is employed as a penultimate or final intermediate in candidate synthesis, the 98% purity specification (Chemscene CS-0657506) provides quantifiably lower impurity burden compared to 95% bulk-grade material . The 60% relative reduction in total impurities (from 5% to 2%) reduces the probability that trace synthetic byproducts will confound biological assay interpretation or necessitate additional purification steps prior to in vivo testing. This purity tiering is particularly relevant for programs operating under quality-by-design principles or those preparing material for IND-enabling toxicology studies where impurity identification and qualification costs scale with impurity burden.

Aqueous Formulation or Biological Assay Requiring Hydrochloride Salt Form

For applications requiring aqueous solubility—including in vitro biological assays conducted in buffered media, in vivo formulation in saline, or aqueous-phase reactions—the hydrochloride salt (CAS 1203087-22-2) should be procured over the free base . The 11.2% molecular weight increase due to HCl incorporation must be accounted for in all molar calculations to avoid systematic dosing errors. The crystalline hydrochloride salt additionally offers improved long-term storage stability compared to the free base, which may undergo gradual degradation under ambient humidity .

Technical Documentation Hub

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